Dexamethasone sodium phosphate

Description

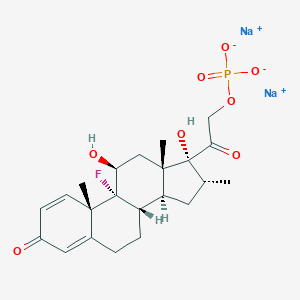

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-FCJDYXGNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047429 | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2392-39-4 | |

| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dexamethasone Sodium Phosphate's Mechanism of Action in Microglia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which dexamethasone (B1670325) sodium phosphate (B84403), a potent synthetic glucocorticoid, modulates microglial function. It focuses on the core signaling pathways, quantitative effects on inflammatory responses, and detailed experimental protocols relevant to neuroinflammation and drug discovery.

Introduction: Microglia and the Glucocorticoid Interface

Microglia are the resident immune cells of the central nervous system (CNS), playing a critical role in maintaining homeostasis and mediating neuroinflammatory responses.[1] In response to pathogens or injury, microglia become activated, a process that involves a shift in morphology and the release of a spectrum of signaling molecules, including cytokines and chemokines. While essential for CNS defense, chronic microglial activation contributes to the pathology of numerous neurodegenerative disorders.[1]

Dexamethasone sodium phosphate is a widely used anti-inflammatory and immunosuppressive agent. Its actions in the CNS are complex, primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor ubiquitously expressed in the brain, including in microglia.[2] Understanding the precise mechanisms of dexamethasone in microglia is crucial for developing targeted therapies for neuroinflammatory conditions.

Core Mechanisms of Action

Dexamethasone exerts its effects on microglia through both genomic and non-genomic signaling pathways. The genomic pathway, which involves the regulation of gene expression, is considered the primary mechanism for its potent anti-inflammatory effects.

The classical genomic pathway begins with the diffusion of dexamethasone across the cell membrane and its binding to the cytosolic GR. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and its translocation into the nucleus.[2] Once in the nucleus, the activated GR dimerizes and modulates gene transcription through two main processes:

-

Transactivation: GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This typically leads to the increased transcription of anti-inflammatory genes.

-

Transrepression: This is the principal mechanism for the anti-inflammatory effects of dexamethasone in microglia. The activated GR monomer can physically interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] By preventing these factors from binding to their DNA response elements, dexamethasone effectively shuts down the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[1]

The inhibition of NF-κB is a critical node in dexamethasone's anti-inflammatory action. Studies have shown that dexamethasone administration decreases NF-κB DNA binding activity in the brain.[3] This occurs through direct protein-protein interaction between the GR and the p65 subunit of NF-κB, which prevents its transcriptional activity.[3]

Beyond direct transcription factor inhibition, dexamethasone modulates several upstream signaling pathways that are crucial for microglial activation.

-

MAPK Pathway: Dexamethasone has been shown to suppress the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[4] This is achieved, in part, by inducing the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.[1] The inhibition of the MAPK pathway contributes to the reduced production of pro-inflammatory cytokines and reactive oxygen species (ROS).[1]

-

IRAK/TRAF6/TAK1 Pathway: In lipopolysaccharide (LPS)-stimulated microglia, this compound can markedly suppress the degradation of Interleukin-1 Receptor-Associated Kinases (IRAK-1 and IRAK-4).[4] This action blocks the downstream activation of TNF Receptor-Associated Factor 6 (TRAF6) and Transforming growth factor-β-Activated Kinase 1 (TAK1), ultimately inhibiting the JNK signaling pathway.[4]

-

GR/JAK1/STAT3 Pathway: High-dose dexamethasone has been found to regulate microglial polarization through the GR/JAK1/STAT3 signaling pathway.[5][6] This can lead to an inhibition of the anti-inflammatory M2 microglial phenotype, suggesting that the dose and context of dexamethasone administration are critical determinants of its cellular effects.[5][6]

Quantitative Effects on Microglial Function

Dexamethasone's impact on microglia has been quantified across various studies, demonstrating a potent suppression of inflammatory and activation markers.

Table 1: Effect of Dexamethasone on Microglial Cytokine and Inflammatory Mediator Secretion

| Mediator | Cell Type | Stimulus | Dexamethasone Concentration | Effect | Reference |

| RANTES | BV-2 | LPS | Not specified | Dampened secretion | [4] |

| TGF-β1 | BV-2 | LPS | Not specified | Dampened secretion | [4] |

| Nitric Oxide (NO) | BV-2 | LPS | Not specified | Dampened secretion | [4] |

| MIP-1α | BV-2 | LPS | Not specified | Increased production | [4] |

| IL-10 | BV-2 | LPS | Not specified | Increased production | [4] |

| TNF-α mRNA | Newborn Rat Brainstem | None | 0.2 mg/kg | Rapid decrease within 1 hour | [7] |

| IL-1β mRNA | Newborn Rat Brainstem | None | 0.2 mg/kg | Rapid decrease within 1 hour | [7] |

| IGF-1 mRNA | Rat Hippocampus | Entorhinal Lesion | Daily injections | Almost completely blocked increase | [8] |

Table 2: Effect of Dexamethasone on Microglial Activation and Morphology

| Parameter | Model | Dexamethasone Treatment | Result | Reference |

| Microglial Activation Radius | Mouse Cortex (in vivo) | 10 µM (retrodialysis) | Reduced from 177.1µm to 93.0µm (50% probability) at 6h | [9] |

| IBA1+ Cell Number | Newborn Rat Brainstem | 0.2 mg/kg | Decreased number of cells at 6 hours | [7] |

| Phagocytosis | Primary Microglia | 5 nM for 72h | Reduction of phagocytic function | [10] |

| Cell Proliferation | Primary Microglia | 5 nM for 72h | Reduction of cell proliferation | [10] |

| CX3CR1 & CD200R Expression | Primary Microglia | 5 nM for 72h | Decreased expression | [10] |

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the mechanism of action of dexamethasone in microglia.

This protocol describes the general workflow for studying dexamethasone's effects on microglial cell lines (e.g., BV-2) or primary microglia.

-

Cell Seeding: Microglial cells (e.g., BV-2 murine microglia) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are seeded into appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight.

-

Activation: To mimic a pro-inflammatory state, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[4]

-

Dexamethasone Treatment: this compound is dissolved in sterile PBS or culture medium. The cells are co-treated with LPS and various concentrations of dexamethasone, or pre-treated with dexamethasone before LPS stimulation.

-

Endpoint Analysis: After the incubation period, cell supernatants are collected for cytokine analysis (e.g., ELISA, Luminex), and cell lysates are prepared for protein analysis (e.g., Western Blotting for signaling proteins like p-JNK, IκBα) or RNA extraction (e.g., qRT-PCR for cytokine mRNA levels).[4][5]

This protocol is used to quantify changes in the expression or phosphorylation state of key proteins in signaling pathways.

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour, then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-JNK, IRAK-1, GR, GAPDH).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification relative to a loading control (e.g., GAPDH).[5]

This method is used to measure changes in the mRNA expression of target genes.

-

RNA Extraction: Total RNA is extracted from treated microglial cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The qRT-PCR reaction is performed using a thermal cycler with specific primers for target genes (e.g., TNFa, IL1b, IGF1) and a reference gene (e.g., GAPDH). SYBR Green or a probe-based system is used for detection.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[5][8]

Conclusion

This compound exerts potent anti-inflammatory effects on microglia primarily through the genomic actions of the glucocorticoid receptor. The cornerstone of this mechanism is the transrepression of key pro-inflammatory transcription factors like NF-κB, which effectively halts the production of a cascade of inflammatory mediators. Furthermore, dexamethasone modulates upstream signaling pathways, including the MAPK and IRAK/TRAF6 cascades, to suppress microglial activation. However, it is important to note that high doses or prolonged exposure can have complex effects, including the inhibition of the beneficial M2 microglial phenotype and the induction of a dysfunctional state.[5][10] The quantitative data and detailed protocols provided herein serve as a critical resource for researchers and drug development professionals aiming to harness or mitigate the effects of glucocorticoids in the central nervous system.

References

- 1. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurovascular glucocorticoid receptors and glucocorticoids: implications in health, neurological disorders and drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates lipopolysaccharide-induced neuroinflammation in microglia BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-dose dexamethasone regulates microglial polarization via the GR/JAK1/STAT3 signaling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] High-dose dexamethasone regulates microglial polarization via the GR/JAK1/STAT3 signaling pathway after traumatic brain injury | Semantic Scholar [semanticscholar.org]

- 7. Dexamethasone reduces cytokine mRNA levels and microglial activity in the brainstem of newborn rats - Kalinina - Neurochemical Journal [rjonco.com]

- 8. Dexamethasone selectively suppresses microglial trophic responses to hippocampal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone retrodialysis attenuates microglial response to implanted probes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dexamethasone Induces a Specific Form of Ramified Dysfunctional Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Gene Regulation: A Technical Guide to Dexamethasone Sodium Phosphate's Transcriptional Effects

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

Dexamethasone (B1670325) sodium phosphate, a potent synthetic glucocorticoid, exerts profound anti-inflammatory and immunosuppressive effects primarily by modulating gene transcription. This technical guide delves into the core mechanisms of its action, providing an in-depth exploration of the signaling pathways, experimental validation, and quantitative effects on gene expression. Through a comprehensive review of established research, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of how this widely used corticosteroid orchestrates cellular responses at the genomic level. We will explore both the transactivation and transrepression mechanisms, the pivotal role of the glucocorticoid receptor, and its crosstalk with key inflammatory transcription factors such as NF-κB and AP-1. This guide also presents detailed experimental protocols for key assays and summarizes quantitative data on gene expression changes, offering a valuable resource for future research and therapeutic development.

Introduction

Dexamethasone sodium phosphate, a water-soluble ester of dexamethasone, is a cornerstone in the treatment of a myriad of inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to penetrate the cell membrane and interact with the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor.[3][4] This interaction initiates a cascade of molecular events that ultimately alter the transcriptional landscape of the cell, leading to the upregulation of anti-inflammatory genes and the repression of pro-inflammatory mediators.[1][4] Understanding the precise mechanisms of this transcriptional regulation is paramount for optimizing therapeutic strategies and developing novel glucocorticoids with improved safety profiles.

The Glucocorticoid Receptor Signaling Pathway

The cellular response to dexamethasone is mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[5][6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90.[3]

Upon binding to dexamethasone, the GR undergoes a conformational change, leading to its dissociation from the HSP complex.[1] This activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through two primary genomic mechanisms: transactivation and transrepression.[5][7]

Mechanisms of Gene Transcription Regulation

Transactivation: Upregulation of Anti-inflammatory Genes

Transactivation is a mechanism by which the activated GR directly enhances the transcription of target genes.[8][9] This process typically involves the homodimerization of two GR-ligand complexes.[7] These GR dimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[4][5] This binding recruits coactivator proteins, which in turn facilitate the assembly of the transcriptional machinery, leading to increased gene expression.[10] A prominent example of a gene upregulated by dexamethasone through this mechanism is FKBP5, which is involved in a negative feedback loop regulating GR sensitivity.[11]

Transrepression: Downregulation of Pro-inflammatory Genes

Transrepression is the primary mechanism through which dexamethasone exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[7][8][9] Unlike transactivation, transrepression often does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts with and inhibits the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[12][13][14][15] These transcription factors are key drivers of inflammatory gene expression, including cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] The GR can interfere with their function through several mechanisms, including direct protein-protein interaction, competition for coactivators, and promotion of histone deacetylation, which leads to a more condensed and transcriptionally inactive chromatin state.[10][12]

Quantitative Effects on Gene Expression

The transcriptional response to dexamethasone is dose-dependent and cell-type specific. Numerous studies have quantified these changes using techniques such as quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).

| Gene | Regulation | Fold Change | Cell Type | Dexamethasone Concentration | Reference |

| FKBP5 | Upregulation | ~7-fold | Human adipose tissue | 0.003-3 µmol/L | [16] |

| Upregulation | 4.2-fold (3h), 4.0-fold (6h) | Human peripheral blood | 1.5 mg (oral) | [12] | |

| Upregulation | >5 to 10-fold (3h) | Human peripheral blood cells | 1.5 mg (oral) | [17] | |

| Upregulation | ~200-fold | Zebrafish larvae | 100 µM | [8] | |

| Upregulation | 4.3 (log2fold change) | Myeloma cells | Not specified | [18] | |

| CNR1 | Upregulation | ~7-fold | Human adipose tissue | 0.003-3 µmol/L | [16] |

| IL-6 | Downregulation | Significant inhibition | Human bronchial epithelial cells | Not specified | [15] |

| Downregulation | Dose-dependent inhibition | Human mononuclear cells | 10⁻⁸ to 10⁻⁵ M | [4] | |

| TNF-α | Downregulation | Dose-dependent inhibition | Human mononuclear cells | 10⁻⁸ to 10⁻⁵ M | [4] |

| IL-8 | Downregulation | Inhibition (not statistically significant) | Human bronchial epithelial cells | Not specified | [15] |

| G-CSF | No significant change | - | Human bronchial epithelial cells | Not specified | [15] |

| TSC22D3 | Upregulation | 4.3 (log2fold change) | Myeloma cells | Not specified | [18] |

| IRF4 | Downregulation | -0.55 (log2fold change) | Myeloma cells | Not specified | [18] |

Table 1: Summary of Dexamethasone-Induced Gene Expression Changes

| Gene Repression | EC50 (nM) | Cell Type | Reference |

| IL-1β | 0.75 | Human pulmonary A549 cells | [6] |

| CFB | 170 | Human pulmonary A549 cells | [6] |

| IL-6 (inhibition) | 0.5 | Rat-1 cells | [10] |

Table 2: EC50 Values for Dexamethasone-Mediated Gene Repression

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to investigate the interaction of proteins, such as the glucocorticoid receptor, with specific DNA sequences in the cell.

References

- 1. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Tumor necrosis factor alpha decreases, and interleukin-10 increases, the sensitivity of human monocytes to dexamethasone: potential regulation of the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encodeproject.org [encodeproject.org]

- 4. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Glucocorticoid-mediated repression of nuclear factor-κBdependent transcription involves direct interference with transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of dynamic glucocorticoid-induced methylation changes at the FKBP5 locus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Corticosteroids differentially regulate secretion of IL-6, IL-8, and G-CSF by a human bronchial epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FKBP5 expression in human adipose tissue increases following dexamethasone exposure and is associated with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FKBP5 Genotype-Dependent DNA Methylation and mRNA Regulation After Psychosocial Stress in Remitted Depression and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the impact of dexamethasone on gene regulation in myeloma cells | Life Science Alliance [life-science-alliance.org]

An In-depth Guide to Dexamethasone Sodium Phosphate and Glucocorticoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dexamethasone (B1670325) sodium phosphate (B84403), its conversion to the biologically active dexamethasone, and its interaction with the glucocorticoid receptor (GR). It details the underlying signaling pathways, presents quantitative binding affinity data, and outlines the experimental protocols used to determine these values.

Introduction: From Prodrug to Active Compound

Dexamethasone sodium phosphate is a water-soluble, inactive prodrug.[1] In vivo, it is rapidly hydrolyzed by phosphatases to its active form, dexamethasone.[1] Dexamethasone is a potent synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor.[2][3] This interaction is central to its widespread use as an anti-inflammatory and immunosuppressive agent.[4] The affinity of this binding is a key determinant of the drug's potency and efficacy.[5]

The Glucocorticoid Receptor (GR) Signaling Pathway

The physiological and pharmacological actions of glucocorticoids are mediated by the GR, a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[6][7] The classical, or genomic, signaling pathway is the primary mechanism of action.[4][8]

Mechanism of Action:

-

Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) like HSP90 and HSP70.[9] Dexamethasone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[8]

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[8] This exposes a nuclear localization sequence (NLS).[8]

-

Nuclear Translocation: The activated ligand-receptor complex then translocates into the nucleus.[7][9]

-

Dimerization and DNA Binding: Inside the nucleus, the GR complexes typically form homodimers.[6] These dimers then bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[4][6]

-

Gene Transcription Modulation:

-

Transactivation: By binding to GREs, the GR can recruit co-activator proteins to enhance the transcription of anti-inflammatory genes.[8]

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes by tethering to other transcription factors, such as NF-κB and AP-1, thereby preventing them from binding to their respective DNA response elements.[4][8]

-

Glucocorticoids can also exert rapid, non-genomic effects through mechanisms that do not involve gene transcription, such as direct binding to intracellular proteins or activation of membrane-bound GRs.[4][6]

Quantitative Binding Affinity Data

The binding affinity of dexamethasone for the glucocorticoid receptor is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher binding affinity.

| Ligand | Receptor/Cell Type | Assay Type | Affinity Metric | Value (nM) | Reference(s) |

| Dexamethasone | Human Mononuclear Leukocytes | Radioligand Binding | Kd | 5.7 - 6.7 | [10][11] |

| Dexamethasone | Human Mononuclear Leukocytes | Functional (Lysozyme Release) | IC50 | 3.4 | [10][11] |

| Dexamethasone | A549 cells | Reporter Gene Assay (3xκB) | IC50 | 0.5 | [12][13] |

| Dexamethasone | Recombinant Human GR | Not Specified | IC50 | 2.51 | [14] |

| Dexamethasone | Ancestral GR2 LBD | Fluorescence Polarization | Ki | 3.2 | [15] |

| Dexamethasone | Mouse Brain Cytosol | Radioligand Binding | Kd | ~0.83 | [16] |

Experimental Protocols

Several robust methods are employed to determine the binding affinity of ligands to the glucocorticoid receptor. The radioligand binding assay is considered the gold standard.[5]

This assay measures the ability of an unlabeled test compound (e.g., dexamethasone) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.[5][17]

Principle: A fixed concentration of radiolabeled ligand and GR-containing preparation are incubated with varying concentrations of the unlabeled competitor compound. The amount of radiolabeled ligand displaced by the competitor is measured, allowing for the determination of the competitor's IC50 and subsequently its Ki value.[12][17]

Detailed Methodology:

-

Receptor Preparation:

-

Culture cells known to express GR (e.g., A549 human lung carcinoma cells) to confluency.[12]

-

Harvest the cells and prepare a cytosolic extract by homogenization in a suitable buffer (e.g., Tris-HCl with protease inhibitors).[12][18]

-

Perform ultracentrifugation to pellet cellular debris, retaining the supernatant which contains the cytosolic GR.[12]

-

Determine the protein concentration of the cytosol preparation using a standard method like the BCA assay.[18]

-

-

Binding Reaction:

-

In a 96-well plate, set up the binding reactions. Each well will contain:

-

Include control wells for:

-

-

Incubation:

-

Incubate the plate, often at 4°C for several hours (e.g., 18-24 hours), to allow the binding reaction to reach equilibrium.[12]

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the unbound (free) radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds free radioligand, which is then pelleted by centrifugation.[5][12] Alternatively, vacuum filtration through glass fiber filters can be used, which traps the receptor-bound complexes.[17][18]

-

-

Quantification:

-

Transfer the supernatant (containing the bound ligand if using charcoal) or the filters to scintillation vials.

-

Add scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled test compound.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[18]

-

This functional assay measures the consequence of GR binding, i.e., the activation or repression of gene transcription.

Principle: Cells are co-transfected with a plasmid expressing the GR and a reporter plasmid containing a GR-responsive promoter (with GREs) linked to a reporter gene (e.g., luciferase). When an agonist like dexamethasone activates the GR, the receptor binds to the GREs and drives the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the level of GR activation.[12]

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., A549 or HEK293) in a multi-well plate.

-

Co-transfect the cells with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter vector containing multiple GREs upstream of a minimal promoter driving a luciferase gene.

-

-

Often, a third plasmid expressing a control reporter (e.g., Renilla luciferase) is included to normalize for transfection efficiency.[12]

-

-

Compound Treatment:

-

After allowing time for gene expression (e.g., 24 hours), treat the cells with serial dilutions of dexamethasone or other test compounds.[12]

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

-

Cell Lysis and Signal Measurement:

-

Lyse the cells using a specific lysis buffer.

-

Measure the activity of the primary reporter (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) using a luminometer.[12]

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.[12]

-

Plot the normalized reporter activity against the log concentration of the agonist.

-

Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration), which reflects the potency of the compound.[12]

-

Conclusion

Dexamethasone is a high-affinity ligand for the glucocorticoid receptor, a property that underlies its potent anti-inflammatory effects. The binding affinity and functional potency of dexamethasone are rigorously quantified using established in vitro techniques, primarily competitive radioligand binding assays and cell-based reporter gene assays. A thorough understanding of these interactions and the methodologies used to measure them is critical for the continued development and optimization of glucocorticoid-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 15. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

Dexamethasone Sodium Phosphate vs. Dexamethasone: An In-depth Technical Guide to Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its clinical efficacy is contingent on its ability to enter target cells and modulate intracellular signaling pathways. Dexamethasone is lipophilic and readily traverses cellular membranes to engage with the cytosolic glucocorticoid receptor (GR). In contrast, dexamethasone sodium phosphate (B84403) is a water-soluble ester prodrug, designed to enhance solubility for parenteral administration. This technical guide provides a comprehensive analysis of the cellular uptake mechanisms of dexamethasone versus its phosphate prodrug, offering quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying biological processes.

The fundamental difference in the cellular uptake of these two compounds lies in their physicochemical properties. Dexamethasone, being lipophilic, primarily utilizes passive diffusion to cross the cell membrane. Dexamethasone sodium phosphate, however, is a more polar molecule with significantly lower lipid membrane permeability. Its entry into the cell is largely dependent on its conversion to the active dexamethasone by cell surface or extracellular alkaline phosphatases.

Comparative Cellular Uptake and Permeability

The disparate lipophilicity of dexamethasone and this compound directly translates to substantial differences in their ability to penetrate cellular barriers. While direct comparative studies on cellular uptake in common cell lines are not extensively documented, a study comparing their entry into perilymph, a fluid-filled compartment of the inner ear, provides a robust model for understanding their relative permeability.

In this model, when normalized by the applied concentration, dexamethasone demonstrated significantly higher entry into the perilymph compared to its phosphate counterpart. These findings underscore the critical role of the phosphate group in hindering membrane passage and highlight the necessity of its enzymatic cleavage for efficient cellular entry of the active drug.

Table 1: Comparative Physicochemical and Permeability Properties

| Property | Dexamethasone | This compound | Reference(s) |

| Molecular Weight ( g/mol ) | 392.46 | 516.41 | N/A |

| Water Solubility | Low | High | |

| Lipophilicity (LogP) | High | Low | |

| Primary Cellular Entry Mechanism | Passive Diffusion | Enzymatic conversion to Dexamethasone followed by passive diffusion | |

| Relative Permeability (Perilymph Model) | High | Low (significantly lower than dexamethasone) |

Experimental Protocols

Protocol 1: Comparative Cellular Uptake Assay

This protocol outlines a method to quantitatively compare the cellular uptake of dexamethasone and this compound in an adherent cell line.

1. Cell Culture:

-

Culture a suitable adherent cell line (e.g., HeLa, A549, or a cell line relevant to the research focus) in appropriate growth medium until confluent in 24-well plates. The choice of cell line should consider the expression levels of alkaline phosphatase, which can be verified from literature or experimental characterization.

2. Preparation of Test Compounds:

-

Prepare stock solutions of dexamethasone and this compound in a suitable solvent (e.g., DMSO for dexamethasone, sterile water or PBS for this compound).

-

Prepare working solutions of both compounds at the desired final concentration in serum-free cell culture medium. Radiolabeled compounds ([³H]dexamethasone) can be used for more sensitive detection.

3. Uptake Experiment:

-

Wash the confluent cell monolayers twice with pre-warmed phosphate-buffered saline (PBS).

-

Add the working solutions of dexamethasone or this compound to the respective wells. Include a control group with vehicle only.

-

Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, and 120 minutes) to determine uptake kinetics.

4. Cell Lysis and Quantification:

-

At each time point, aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to stop the uptake process.

-

Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer).

-

Collect the cell lysates and determine the intracellular concentration of dexamethasone and this compound using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). If using radiolabeled compounds, quantify using a scintillation counter.

-

Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the drug concentration to the amount of cellular protein.

5. Data Analysis:

-

Plot the intracellular drug concentration (normalized to protein concentration) against time for both compounds.

-

Calculate the initial rate of uptake for each compound.

Protocol 2: Dexamethasone Efflux Assay

This protocol is designed to assess the role of efflux transporters, such as P-glycoprotein (P-gp/MDR1), in modulating the intracellular concentration of dexamethasone.

1. Cell Culture:

-

Use a cell line known to express P-glycoprotein (e.g., MDCK-MDR1 or a resistant cancer cell line). Culture the cells to confluence in 24-well plates.

2. Experimental Setup:

-

Pre-incubate a subset of the cells with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) for 30-60 minutes.

-

Following pre-incubation, add the dexamethasone working solution (with and without the P-gp inhibitor) to the cells.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

3. Quantification and Analysis:

-

Lyse the cells and quantify the intracellular dexamethasone concentration as described in Protocol 1.

-

Compare the intracellular dexamethasone concentration in the presence and absence of the P-gp inhibitor. A significant increase in intracellular dexamethasone in the presence of the inhibitor indicates that it is a substrate for P-gp.

Cellular Entry and Prodrug Activation

The cellular uptake of this compound is a multi-step process that is fundamentally different from the direct entry of dexamethasone.

Caption: Cellular uptake of this compound.

This compound in the extracellular space is hydrolyzed by alkaline phosphatases, which can be present on the cell surface or in the extracellular milieu. This enzymatic action cleaves the phosphate group, converting the prodrug into the active, lipophilic dexamethasone. Dexamethasone can then readily diffuse across the lipid bilayer of the cell membrane into the cytoplasm.

Intracellular Signaling Pathways of Dexamethasone

Once inside the cell, dexamethasone initiates a cascade of signaling events by binding to the glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus to modulate gene expression through two primary mechanisms: transactivation and transrepression.

Caption: Dexamethasone-mediated Glucocorticoid Receptor signaling.

In the cytoplasm, the unbound GR is part of a multiprotein complex that includes heat shock proteins. The binding of dexamethasone induces a conformational change, leading to the dissociation of these proteins and the formation of an activated GR-dexamethasone complex. This complex then translocates to the nucleus.

Through transactivation , the GR-dexamethasone complex binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

Through transrepression , the GR-dexamethasone complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This prevents them from binding to their respective DNA response elements, thereby downregulating the expression of pro-inflammatory genes.

Experimental Workflow for Comparative Uptake Analysis

The following diagram illustrates a typical workflow for a comparative study of the cellular uptake of dexamethasone and this compound.

Caption: Experimental workflow for cellular uptake analysis.

This workflow provides a structured approach, from the initial preparation of cells and drug solutions to the final data analysis, ensuring a robust and reproducible comparison of the cellular uptake of the two compounds.

Conclusion

The cellular uptake of dexamethasone and this compound are governed by distinct mechanisms. Dexamethasone, due to its lipophilic nature, readily crosses the cell membrane via passive diffusion. In contrast, this compound is a hydrophilic prodrug that relies on enzymatic conversion to dexamethasone by alkaline phosphatases for its cellular entry. This results in a significantly lower permeability for the phosphate form. Understanding these differences is crucial for drug development and for designing therapeutic strategies that optimize the delivery of the active glucocorticoid to its intracellular target. The provided experimental protocols and conceptual diagrams offer a framework for researchers to further investigate and quantify these processes in various cellular contexts.

Dexamethasone Sodium Phosphate: A Technical Guide to its Effects on Cytokine Expression Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its profound anti-inflammatory and immunosuppressive properties. A primary mechanism underlying these effects is the modulation of cytokine expression, leading to the suppression of pro-inflammatory mediators and a potential shift in the immune response. This technical guide provides an in-depth analysis of the effects of dexamethasone sodium phosphate (B84403) on cytokine expression profiles, detailing the molecular mechanisms, experimental methodologies for assessment, and a summary of quantitative data. The intricate signaling pathways involved are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Dexamethasone exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes, including those encoding cytokines.[1][2] The two principal mechanisms of GR-mediated gene regulation are transactivation and transrepression.[2] Transactivation involves the direct binding of the GR to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[2] Conversely, transrepression, a key mechanism for its anti-inflammatory effects, involves the GR interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are critical for the expression of pro-inflammatory cytokines.[2][3]

Effects on Cytokine Expression: A Quantitative Overview

Dexamethasone has been shown to significantly alter the expression of a broad spectrum of cytokines. The primary effect is a potent downregulation of pro-inflammatory cytokines, while the effects on anti-inflammatory and T-helper 2 (Th2) type cytokines are more nuanced, with some studies reporting a lesser degree of inhibition or even an upregulation.[4][5]

Pro-inflammatory Cytokines

Dexamethasone consistently and potently suppresses the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[1][2][6]

Table 1: Summary of Dexamethasone's Effect on Pro-inflammatory Cytokine Expression

| Cytokine | Cell Type/Model | Stimulant | Dexamethasone Concentration | Observed Effect | Reference |

| TNF-α | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition of production.[7] | [7] |

| Human Whole Blood | LPS (3 ng/ml) | 1, 10, 100 nM | Dose-dependent inhibition of release.[8] | [8] | |

| Rat Acute Respiratory Distress Syndrome (ARDS) model | Oleic acid + LPS | Not specified | Significantly decreased levels in serum and bronchoalveolar lavage fluid (BALF).[9] | [9] | |

| IL-1β | Human Mononuclear Cells | None (spontaneous) & LPS | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition of production.[7] | [7] |

| Human Monocytes | LPS | Not specified | Decreased mRNA levels in a dose-related fashion.[10] | [10] | |

| Human PBMCs | Heat-inactivated SARS-CoV-2 | 1 nM - 100 nM | Dose-dependent inhibition of production.[11] | [11] | |

| IL-6 | Human Mononuclear Cells | None (spontaneous) & LPS | 10⁻⁸ to 10⁻⁵ M | Dose-dependent inhibition of production.[7][12] | [7][12] |

| Human Whole Blood | LPS (3 ng/ml) | 1, 10, 100 nM | Dose-dependent inhibition of release.[8] | [8] | |

| Rat ARDS model | Oleic acid + LPS | Not specified | Significantly decreased levels in serum and BALF.[9] | [9] | |

| IL-8 | Human Bronchial Epithelial (BEAS-2B) Cells | TNF-α | Not specified | Inhibition of IL-8 mRNA expression.[13] | [13] |

| IFN-γ | Human T-lymphocytes | IL-12 | Not specified | Inhibition of IL-12-induced IFN-γ secretion.[14] | [14] |

| Human Whole Blood | Anti-CD2/anti-CD28 MoAbs | 1, 10, 100 nM | No significant effect on the inhibitory action of dexamethasone post-exercise.[8] | [8] |

Anti-inflammatory and Th2 Cytokines

The effect of dexamethasone on anti-inflammatory and Th2 cytokines, such as Interleukin-4 (IL-4), Interleukin-10 (IL-10), and Interleukin-13 (IL-13), is less pronounced compared to its effect on pro-inflammatory cytokines. Some studies suggest that dexamethasone can shift the cytokine balance from a Th1 to a Th2 profile by more potently inhibiting Th1 cytokines.[4][5]

Table 2: Summary of Dexamethasone's Effect on Anti-inflammatory and Th2 Cytokine Expression

| Cytokine | Cell Type/Model | Stimulant | Dexamethasone Concentration | Observed Effect | Reference |

| IL-4 | Rat CD4+ T cells | In vitro activation | Not specified | Increased mRNA levels.[15] | [15] |

| Human Whole Blood | Phytohaemagglutinin (PHA) | 1 nM - 10 µM | Less inhibited than IFN-γ.[4] | [4] | |

| IL-10 | Rat CD4+ T cells | In vitro activation | Not specified | Increased mRNA levels.[15] | [15] |

| Human Whole Blood | LPS (3 ng/ml) | 1, 10, 100 nM | No change in the inhibitory effect of dexamethasone post-exercise.[8] | [8] | |

| IL-13 | Rat CD4+ T cells | In vitro activation | Not specified | Increased mRNA levels.[15] | [15] |

Key Signaling Pathways Modulated by Dexamethasone

Dexamethasone's influence on cytokine expression is orchestrated through the modulation of several key intracellular signaling pathways.

Glucocorticoid Receptor (GR) Signaling

The canonical pathway involves the binding of dexamethasone to the cytoplasmic GR, leading to its activation and nuclear translocation. In the nucleus, the GR dimer can directly bind to GREs to activate the transcription of anti-inflammatory genes (transactivation). More critically for cytokine suppression, the GR monomer can physically interact with and inhibit pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).[2][3]

Inhibition of NF-κB Signaling

NF-κB is a master regulator of inflammation, and its inhibition is a cornerstone of dexamethasone's anti-inflammatory action. Dexamethasone can inhibit NF-κB signaling through multiple mechanisms:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its DNA targets.[3]

-

Induction of IκBα: Dexamethasone can increase the transcription of IκBα, an inhibitor of NF-κB that sequesters it in the cytoplasm.[16]

Experimental Protocols for Assessing Cytokine Expression

A variety of well-established molecular and immunological techniques are employed to quantify the effects of dexamethasone on cytokine expression at both the mRNA and protein levels.

Quantification of Cytokine mRNA

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for measuring cytokine mRNA levels due to its high sensitivity and specificity.[17][18]

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., PBMCs, macrophages, cell lines) in standard culture conditions.

-

Stimulate cells with an inflammatory agent (e.g., LPS at 1-100 ng/mL) in the presence or absence of varying concentrations of dexamethasone sodium phosphate (e.g., 10⁻⁹ to 10⁻⁵ M).[7][12]

-

Incubate for a predetermined time (e.g., 4-24 hours) to allow for changes in mRNA expression.[19]

-

-

RNA Isolation:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.[17]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Real-Time qPCR:

-

Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).

-

Use primers specific for the target cytokine genes and one or more housekeeping genes (e.g., GAPDH, β-actin) for normalization.

-

The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative expression of the target cytokine genes using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene expression.

-

Quantification of Cytokine Protein

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and quantitative method for measuring the concentration of secreted cytokines in cell culture supernatants or biological fluids.[8][17]

Experimental Workflow:

References

- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of dexamethasone on the profile of cytokine secretion in human whole blood cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokine release and its modulation by dexamethasone in whole blood following exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]

- 12. cris.tau.ac.il [cris.tau.ac.il]

- 13. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Th1 immune response by glucocorticoids: dexamethasone selectively inhibits IL-12-induced Stat4 phosphorylation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glucocorticoids promote a TH2 cytokine response by CD4+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Techniques for quantification of cytokine mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Dexamethasone Sodium Phosphate for Inducing Osteogenic Differentiation of Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone of in vitro protocols for inducing the osteogenic differentiation of mesenchymal stem cells (MSCs). Its primary role is to initiate the commitment of MSCs to the osteoblastic lineage, making it an indispensable tool in bone tissue engineering and regenerative medicine. However, the effects of dexamethasone are highly dependent on concentration and the specific cellular context. While physiological concentrations promote osteogenesis, higher concentrations can paradoxically inhibit terminal differentiation and even promote adipogenesis. This guide provides an in-depth overview of the mechanisms of action, detailed experimental protocols for inducing and assessing osteogenic differentiation, quantitative data on its effects, and a summary of the key signaling pathways involved.

Mechanism of Action

Dexamethasone sodium phosphate (B84403) exerts its pro-osteogenic effects by binding to the glucocorticoid receptor (GR). This complex translocates to the nucleus and modulates the expression of key transcription factors and interacts with major signaling pathways that govern cell fate.

-

Transcriptional Regulation : Dexamethasone's influence on the master osteogenic transcription factor, Runt-related transcription factor 2 (RUNX2), is complex. It does not always directly upregulate RUNX2 expression; instead, it can enhance its transcriptional activity. Evidence suggests that dexamethasone may promote osteogenesis by inhibiting the expression of SOX9, a key transcription factor for chondrogenesis, thereby shifting the lineage commitment of MSCs towards osteoblasts.[1]

-

Signaling Pathway Modulation : Dexamethasone's effects are intricately linked with its crosstalk with critical signaling pathways, including the Bone Morphogenetic Protein (BMP), Wingless-related integration site (Wnt)/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) pathways.

Key Signaling Pathways

The osteogenic effects of dexamethasone are mediated through its complex interactions with several key intracellular signaling cascades.

Glucocorticoid Receptor (GR) Signaling

The primary mechanism is initiated by dexamethasone binding to the cytosolic GR. This causes the receptor to translocate to the nucleus, where it acts as a transcription factor to regulate the expression of various genes. It can also interact with other signaling proteins to modulate their activity.

Crosstalk with BMP/SMAD Pathway

Dexamethasone has been shown to enhance the osteogenic effects of BMP-2, a potent osteoinductive cytokine. This synergistic effect is mediated, at least in part, through the SMAD signaling pathway. Studies have demonstrated that dexamethasone treatment leads to significantly increased levels of phosphorylated SMAD (P-SMAD) 1/5, key mediators of the BMP signaling cascade.[2] The combination of dexamethasone and BMP-2 results in higher P-SMAD levels than either agent alone, leading to augmented osteogenic differentiation.[2][3]

Crosstalk with Wnt/β-catenin Pathway

The interaction between dexamethasone and the Wnt/β-catenin pathway is complex and appears to be context-dependent. Some studies suggest that glucocorticoids can inhibit canonical Wnt signaling by increasing the expression of Wnt antagonists like Dickkopf-1 (Dkk-1) and Secreted Frizzled-Related Protein 1 (sFRP1).[4][5] This inhibition of Wnt signaling, which is generally pro-osteogenic, may contribute to the negative effects of long-term, high-dose glucocorticoid use on bone. However, other evidence points to a more intricate relationship where dexamethasone's effects are necessary for proper osteoblast differentiation.

Crosstalk with MAPK Pathway

The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in MSC differentiation. Dexamethasone modulates this pathway, often by inducing the expression of MAPK Phosphatase 1 (MKP-1).[6] MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates kinases like p38 and JNK.[7][8] By regulating MAPK activity, dexamethasone can fine-tune the balance between proliferation and differentiation, steering MSCs towards an osteogenic fate.

Quantitative Data on Osteogenic Induction

The effectiveness of dexamethasone is highly dose-dependent. The tables below summarize typical concentration ranges and their effects on key osteogenic markers.

Table 1: Optimal Dexamethasone Concentration and Timing

| Parameter | Recommended Range | Duration | Notes |

| Concentration | 10 nM - 100 nM | 14-21 days | 100 nM is the most commonly used concentration.[9][10] However, some studies suggest 10 nM may be superior for late-stage marker expression.[1] High concentrations (>1 µM) can be inhibitory or cytotoxic.[11][12] |

| Exposure Timing | Continuous | 14-21 days | Continuous exposure is standard. However, limiting exposure to the first week may still be sufficient for mineralization while potentially reducing off-target adipogenic effects.[1] |

Table 2: Effect of Dexamethasone on Osteogenic Gene Expression

| Gene Marker | Time Point | Dexamethasone Effect (Fold Change/Trend) | Reference |

| RUNX2 | Day 7-14 | Variable; often no significant direct upregulation. Dexamethasone may enhance its activity instead. | [1][13] |

| Alkaline Phosphatase (ALP) | Day 7-14 | Significant upregulation. | [2][3] |

| Osteocalcin (OCN/BGLAP) | Day 14-21 | Significant upregulation; peak expression with 10 nM at day 21. | [1][2] |

| SOX9 | Day 7 | Downregulation, leading to a higher RUNX2/SOX9 ratio, which correlates with mineralization. | [1][13] |

| PPARγ | Day 7 | Dose-dependent upregulation, indicating a potential for adipogenic differentiation at higher concentrations. | [1] |

Experimental Protocols

The following are detailed protocols for the induction and assessment of osteogenic differentiation in MSCs using dexamethasone sodium phosphate.

General Experimental Workflow

Preparation of Osteogenic Induction Medium

This protocol is for the preparation of 100 mL of complete osteogenic induction medium.

Materials:

-

Basal Medium (e.g., DMEM-low glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

L-Glutamine (200 mM)

-

Dexamethasone (1 mM stock in ethanol)

-

Ascorbic acid 2-phosphate (100 mM stock)

-

β-glycerolphosphate (1 M stock)

Procedure:

-

To 87 mL of Basal Medium, add:

-

10 mL FBS (final concentration 10%)

-

1 mL Penicillin-Streptomycin (final concentration 1x)

-

1 mL L-Glutamine (final concentration 2 mM)

-

-

Add the osteogenic supplements:

-

10 µL of 1 mM Dexamethasone stock solution (final concentration 100 nM )

-

50 µL of 100 mM Ascorbic acid 2-phosphate stock solution (final concentration 50 µM )

-

1 mL of 1 M β-glycerolphosphate stock solution (final concentration 10 mM )

-

-

Sterile filter the complete medium using a 0.22 µm filter. Store at 4°C for up to 2 weeks.

Alkaline Phosphatase (ALP) Activity Assay (Quantitative)

This colorimetric assay quantifies the activity of ALP, an early marker of osteogenesis.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis : At the desired time point (e.g., day 7 or 14), aspirate the culture medium and wash the cell monolayer twice with PBS.

-

Add 200-500 µL of cell lysis buffer to each well.

-

Incubate for 10-20 minutes at 4°C with gentle shaking or perform freeze-thaw cycles to ensure complete lysis.[14]

-

Assay : Transfer 50 µL of the cell lysate from each sample to a new 96-well plate.

-

Add 50 µL of pNPP substrate solution to each well.[14]

-

Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.

-

Measurement : Stop the reaction by adding 50 µL of 3M NaOH (optional, depending on kit). Measure the absorbance at 405 nm using a microplate reader.

-

Normalization : Quantify the total protein content of the cell lysates (e.g., using a BCA assay) and normalize the ALP activity to the total protein amount (e.g., µmol/min/mg protein).

Alizarin Red S (ARS) Staining and Quantification

ARS staining detects calcium deposits in the extracellular matrix, a hallmark of late-stage osteogenesis.

Materials:

-

PBS

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Distilled water (dH₂O)

-

Alizarin Red S staining solution (40 mM, pH 4.1-4.3)

-

10% Acetic Acid (for quantification)

-

10% Ammonium (B1175870) Hydroxide (for quantification)

Procedure:

-

Fixation : At the desired time point (e.g., day 21), aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.[15]

-

Washing : Aspirate the PFA and wash the fixed cells three times with dH₂O.[15]

-

Staining : Remove all dH₂O and add enough ARS solution to completely cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature with gentle rocking.[15]

-

Final Washes : Aspirate the ARS solution and wash the monolayer 4-5 times with dH₂O to remove non-specific staining.

-

Visualization : Add PBS to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.

Quantification:

-

After visualization, aspirate the PBS and allow the plates to air dry.

-

Add 1 mL of 10% acetic acid to each well to destain and dissolve the calcium-ARS complexes.[16]

-

Incubate for 30 minutes at room temperature with shaking.

-

Scrape the cell monolayer, transfer the slurry to a microcentrifuge tube, and heat at 85°C for 10 minutes.

-

Centrifuge at 20,000 x g for 15 minutes.

-

Transfer 500 µL of the supernatant to a new tube and neutralize with 200 µL of 10% ammonium hydroxide.

-

Read the absorbance of 150 µL aliquots in a 96-well plate at 405 nm.[16][17]

Conclusion

This compound is a critical and effective reagent for inducing osteogenic differentiation of MSCs in vitro. Its pro-osteogenic effects are mediated through the glucocorticoid receptor, leading to the modulation of key transcription factors and complex crosstalk with the BMP, Wnt, and MAPK signaling pathways. Optimal induction is typically achieved at concentrations between 10 and 100 nM. Researchers must be aware of its dose-dependent nature, as higher concentrations can lead to off-target effects such as adipogenesis and inhibition of terminal osteoblast maturation. The protocols provided in this guide offer a standardized framework for successfully inducing and quantifying osteogenic differentiation for applications in bone tissue engineering and research.

References

- 1. Dexamethasone Induces Changes in Osteogenic Differentiation of Human Mesenchymal Stromal Cells via SOX9 and PPARG, but Not RUNX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dexamethasone Enhances Osteogenic Differentiation of Bone Marrow- and Muscle-Derived Stromal Cells and Augments Ectopic Bone Formation Induced by Bone Morphogenetic Protein-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Wnt/β-catenin signaling by dexamethasone promotes adipocyte differentiation in mesenchymal progenitor cells, ROB-C26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoids Influencing Wnt/β-Catenin Pathway; Multiple Sites, Heterogeneous Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Signaling has Stage-dependent Osteogenic Effects on Human Adipose-derived Stem Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Kaempferol Ameliorates the Inhibitory Activity of Dexamethasone in the Osteogenesis of MC3T3-E1 Cells by JNK and p38-MAPK Pathways [frontiersin.org]

- 8. Kaempferol Ameliorates the Inhibitory Activity of Dexamethasone in the Osteogenesis of MC3T3-E1 Cells by JNK and p38-MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Dexamethasone Concentration and Timing of Exposure on Chondrogenesis of Equine Bone Marrow–Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dexamethasone promotes mesenchymal stem cell apoptosis and inhibits osteogenesis by disrupting mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexamethasone promotes mesenchymal stem cell apoptosis and inhibits osteogenesis by disrupting mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Osteogenic Potential of Human Mesenchymal Stem Cells Is Predicted by Runx2/Sox9 Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid growth and osteogenic differentiation of mesenchymal stem cells isolated from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 17. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Quantification of Dexamethasone Sodium Phosphate Using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamethasone (B1670325) sodium phosphate (B84403) is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects. Accurate quantification of this active pharmaceutical ingredient (API) in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accepted, robust, and reliable analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol for the quantification of dexamethasone sodium phosphate using a reversed-phase HPLC method.

Experimental Protocol

This protocol outlines a general method for the quantification of this compound. Method validation and optimization may be required for specific sample matrices or formulations.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes a typical set of chromatographic conditions derived from various established methods.[1][4][5][6]

| Parameter | Recommended Conditions |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Sodium Dihydrogen Phosphate Monohydrate (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C ± 2°C |

| Run Time | Approximately 15 minutes |

2. Reagent and Solution Preparation

-

Mobile Phase Preparation: Prepare a 0.1% aqueous solution of sodium dihydrogen phosphate monohydrate. Mix this solution with acetonitrile in a 50:50 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 30 minutes before use.[1][5]

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound Reference Standard (RS) and dissolve it in the mobile phase to obtain a stock solution of a known concentration, for example, 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 15-60 µg/mL).[1]

-

Sample Preparation: The preparation will vary depending on the dosage form.

-

For Bulk Powder: Accurately weigh a quantity of the powder and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

-

For Injections or Ophthalmic Solutions: Dilute an accurately measured volume of the formulation with the mobile phase to obtain a final concentration within the calibration range.[7][8]

-

3. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Perform replicate injections of the standard solutions to establish system suitability. Key parameters include tailing factor (should be ≤ 2.0) and relative standard deviation (RSD) for peak area (should be ≤ 2.0%).

-

Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

The following tables summarize typical quantitative data obtained from HPLC analysis of this compound.

Table 1: System Suitability and Chromatographic Performance

| Parameter | Typical Value | Acceptance Criteria |

| Retention Time (min) | ~2.9 - 6.5 | Consistent |

| Tailing Factor | 0.827 | ≤ 2.0 |

| Theoretical Plates | > 2000 | > 2000 |

Table 2: Method Validation Summary [1]

| Parameter | Typical Results |

| Linearity Range (µg/mL) | 15 - 60 |

| Correlation Coefficient (r²) | 0.9992 |

| Limit of Detection (LOD) (µg/mL) | 1.327 |

| Limit of Quantitation (LOQ) (µg/mL) | 4.425 |

| Accuracy (% Recovery) | 99.27% - 100.98% |

| Intra-day Precision (%RSD) | 0.057% - 0.876% |

| Inter-day Precision (%RSD) | 0.780% - 0.949% |

Note: The values presented are examples and may vary depending on the specific instrumentation and laboratory conditions.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome.

Caption: Relationship between HPLC parameters and analytical goals.

References

- 1. researchgate.net [researchgate.net]

- 2. public.pensoft.net [public.pensoft.net]

- 3. academics.su.edu.krd [academics.su.edu.krd]

- 4. Physical and Chemical Stability of this compound in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Development and Validation of HPLC Method for the Simultaneous Determination of this compound and Prednisolone acetate in Injectable Veterinary Suspension - The Pharmaceutical and Chemical Journal [tpcj.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of this compound in bulk and pharmaceuticals at suitable pH values using the spectrophotometric method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dexamethasone Sodium Phosphate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals